molecular formula C20H20NO2+ B280468 2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester

2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester

Cat. No.: B280468
M. Wt: 306.4 g/mol
InChI Key: HYGFHCMHDKEVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester, also known as PIAEE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIAEE belongs to the class of isoquinolinium compounds and has been studied for its effects on various biological systems.

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Rodríguez et al. (1971) investigated the kinetic behavior of a reaction involving a similar compound, 2-phenyl-4,4-dimethyl-2-oxazolin-5-one, with amino acid ethyl esters. This study provides insights into the reaction mechanisms and kinetics of compounds related to 2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester (Rodríguez, Chuaqui, Atala, & Márquez, 1971).
  • Bonanomi and Palazzo (1977) identified various ethyl esters from a reaction involving 1H-indazol-3-ol and ethyl chloroacetate. This research aids in understanding the potential reaction products and mechanisms of similar compounds (Bonanomi & Palazzo, 1977).

Synthesis and Transformation

  • Pampín et al. (2003) described the synthesis and photochemically induced cyclization of compounds related to this compound, contributing to the understanding of synthetic pathways and transformation processes of similar compounds (Pampín, Estévez, Estévez, Maestro, & Castedo, 2003).

Structural and Chemical Properties

Properties

Molecular Formula

C20H20NO2+

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 2-(1-benzylisoquinolin-2-ium-2-yl)acetate

InChI

InChI=1S/C20H20NO2/c1-2-23-20(22)15-21-13-12-17-10-6-7-11-18(17)19(21)14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3/q+1

InChI Key

HYGFHCMHDKEVAK-UHFFFAOYSA-N

SMILES

CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester
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2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester

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